
Gypenoside L
Descripción general
Descripción
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: El Gypenosido L puede sintetizarse a través de biotransformación enzimática. Por ejemplo, una nueva β-glucosidasa transformadora de ginsenósido derivada de bacterias del suelo puede hidrolizar eficientemente el gypenosido XVII en gypenosido L . La reacción normalmente ocurre bajo condiciones óptimas de pH 6.0 y 80 °C durante 4 horas, produciendo alta especificidad y eficiencia .
Métodos de Producción Industrial: La producción industrial de Gypenosido L implica la extracción de las hojas de Gynostemma pentaphyllum. El proceso incluye extracción ultrasónica seguida de calentamiento en un baño de agua a 95 °C . Este método garantiza la extracción eficiente del compuesto para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones: El Gypenosido L se somete a varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.
Reactivos y Condiciones Comunes:
Oxidación: El Gypenosido L puede oxidarse utilizando reactivos como el peróxido de hidrógeno en condiciones suaves.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran reactivos nucleofílicos en condiciones básicas.
Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de gypenosido L, que pueden exhibir diferentes actividades biológicas .
Aplicaciones Científicas De Investigación
Anticancer Properties
Mechanisms of Action
Gypenoside L exhibits potent anticancer effects through various mechanisms. It has been shown to inhibit cell proliferation and induce apoptosis in several cancer cell lines:
- Clear Cell Renal Cell Carcinoma (ccRCC) : this compound significantly inhibited the proliferation of ccRCC cells in vitro, with half-maximal inhibitory concentrations (IC50) of approximately 60 μM and 70 μM for 769-P and ACHN cells, respectively. The compound induced apoptosis and altered the expression of key proteins involved in apoptosis and cell cycle regulation .
- Esophageal Cancer : In human esophageal cancer cells, this compound induced non-apoptotic cell death associated with lysosomal swelling and inhibition of autophagic flux. This process was linked to increased levels of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress, leading to calcium release from ER stores .
- Hepatic Cancer : this compound caused cell cycle arrest at the S phase in HepG2 cells, downregulating cyclin-dependent kinases (CDKs) and activating senescence-related proteins. This suggests its potential as a therapeutic agent in liver cancer treatment .
Case Studies
Research highlights the efficacy of this compound in various cancer models:
- A study demonstrated that this compound inhibited the migration of A549 lung cancer cells by downregulating matrix metalloproteinases (MMPs) and inducing apoptosis through both extrinsic and intrinsic pathways .
- Another investigation into esophageal cancer revealed that this compound could trigger a unique mode of cell death mediated by ROS and calcium signaling, offering a novel approach to overcoming drug resistance in cancer therapy .
Cognitive Enhancement
Effects on Mental Performance
this compound has been investigated for its potential to enhance cognitive functions and reduce fatigue:
- A randomized controlled trial involving healthy adults showed that supplementation with Gynostemma pentaphyllum extract containing this compound improved maximal oxygen consumption and reduced perceived exertion during physical activities. Participants reported enhanced resistance to exercise-induced fatigue, indicating potential benefits for cognitive performance under physical stress .
Metabolic Regulation
Impact on Lipid Metabolism
this compound also exhibits beneficial effects on lipid metabolism:
- Studies indicate that it may help regulate lipid profiles by reducing triglycerides and cholesterol levels. This effect is particularly relevant for conditions such as hyperlipidemia and cardiovascular diseases .
- The compound's role in enhancing endothelial nitric oxide synthase (eNOS) levels suggests its potential in improving vascular health and mitigating risks associated with metabolic disorders .
Summary Table of Applications
Mecanismo De Acción
El Gypenosido L ejerce sus efectos a través de varias vías moleculares:
Inducción de Senescencia: Aumenta la actividad de la β-galactosidasa asociada a la senescencia y promueve la producción de citoquinas secretoras asociadas a la senescencia.
Activación de Vías MAPK: Activa las vías MAPK p38 y ERK, lo que lleva al arresto del ciclo celular y la inhibición de la proliferación celular.
Estrés del Retículo Endoplásmico: Induce estrés del retículo endoplásmico, lo que lleva a la liberación de Ca2+ y la muerte celular.
Comparación Con Compuestos Similares
El Gypenosido L es único en comparación con otros gypenosidos debido a su estructura molecular específica y sus actividades biológicas. Los compuestos similares incluyen:
- **G
Gypenosido XVII: Otra saponina de Gynostemma pentaphyllum, conocida por sus propiedades anticancerígenas.
Actividad Biológica
Gypenoside L (Gyp L) is a saponin derived from Gynostemma pentaphyllum, a plant renowned for its medicinal properties. This article explores the biological activities of Gyp L, focusing on its anticancer effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Anticancer Properties
Gyp L has demonstrated significant anticancer activity across various cancer types. Notable studies include:
- Renal Cell Carcinoma (RCC) : Gyp L was shown to inhibit cell proliferation and induce apoptosis in clear cell renal cell carcinoma (ccRCC) cells. In vitro studies revealed half-maximal inhibitory concentrations (IC50) of 60 µM for 769-P cells and 70 µM for ACHN cells, indicating a dose-dependent response. The mechanism involved upregulation of COX2 and downregulation of cPLA2 and CYP1A1, leading to reduced arachidonic acid levels and apoptosis induction .
- Esophageal Cancer : Research indicated that Gyp L induces non-apoptotic cell death in human esophageal cancer cells through inhibition of autophagic flux. This process involves lysosomal swelling and an increase in intracellular reactive oxygen species (ROS), triggering endoplasmic reticulum (ER) stress. The interplay between ROS and Ca²⁺ release from ER stores was critical for Gyp L's cytotoxic effects .
- Liver Cancer : Gyp L has been shown to promote cellular senescence in liver cancer cells, enhancing sensitivity to chemotherapy. It activates the MAPK signaling pathway, leading to cell cycle arrest and increased production of senescence-associated secretory cytokines .
The biological activity of Gyp L is attributed to several mechanisms:
- Induction of Apoptosis : Gyp L triggers apoptosis via various signaling pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Autophagy Inhibition : Studies have demonstrated that Gyp L inhibits autophagic flux by interfering with the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic markers like LC3-II and p62 .
- Oxidative Stress : The compound increases ROS levels, which are crucial for inducing ER stress and subsequent cell death pathways .
- Cell Cycle Arrest : Gyp L causes cell cycle arrest at the S phase, preventing cancer cell proliferation and promoting senescence .
Case Studies
Several case studies highlight the efficacy of Gyp L in cancer treatment:
- Study on ccRCC : A detailed examination revealed that treatment with Gyp L not only inhibited cell growth but also led to significant apoptosis as evidenced by flow cytometry analysis .
- Esophageal Cancer Cells : In human esophageal cancer models, Gyp L treatment resulted in marked lysosomal dysfunction and increased apoptosis rates, suggesting its potential as a therapeutic agent against resistant cancer types .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJZMSTVPKBWKB-HGZKDYFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317815 | |
Record name | Gypenoside L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94987-09-4 | |
Record name | Gypenoside L | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94987-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gypenoside L | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901317815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.